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Compound of Interest

Compound Name: (R)-tropic acid

Cat. No.: B095787

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
tropic acid, a key chiral intermediate in the synthesis of important pharmaceuticals such as
atropine and hyoscyamine.[1][2] This document outlines the interpretation of its Infrared (IR),
Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by
detailed experimental protocols.

Molecular Structure and Properties

(R)-tropic acid, systematically named (2R)-3-hydroxy-2-phenylpropanoic acid, is a chiral
monocarboxylic acid.[1] Its structure consists of a phenyl group and a hydroxymethyl group
attached to a chiral carbon center, which also bears a carboxylic acid group.

Property Value

Molecular Formula CoH1003

Molecular Weight 166.17 g/mol [1][3][4]

IUPAC Name (2R)-3-hydroxy-2-phenylpropanoic acid[1]
Melting Point 126-128 °C[4]

Appearance White to off-white crystalline solid[5]
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Spectroscopic Data

The following sections present the key spectroscopic data for tropic acid. It is important to note
that much of the publicly available data does not differentiate between the (R) and (S)
enantiomers or is for the racemic mixture (DL-Tropic acid). The data presented here is
representative of the core structure.

Infrared (IR) Spectroscopy

The IR spectrum of tropic acid reveals characteristic absorption bands corresponding to its
functional groups.

Wavenumber (cm—?) Intensity Assignment

O-H stretch (carboxylic acid

3300-2500 Broad, Strong )
dimer)[6]
~3400 Broad, Medium O-H stretch (alcohol)[7]
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)[6]
C=0 stretch (carboxylic acid)
~1700 Strong, Sharp
[6]
1600, 1500 Medium, Sharp C=C stretch (aromatic ring)[6]
~1200 Strong C-O stretch (carboxylic acid)
~1050 Medium C-O stretch (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments
within the molecule.

The proton NMR spectrum shows distinct signals for the aromatic, methine, and methylene
protons. The data below is for DL-Tropic acid in D20.[3]
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
7.31-7.41 Multiplet 5H
(CeHs)[3]
4.04-4.08 Triplet 1H CH (methine)[3]
3.66-3.87 Multiplet 2H CHz (methylene)[3]

Note: The acidic protons of the carboxylic acid and alcohol groups are typically not observed in
D20 due to deuterium exchange.

The carbon NMR spectrum provides information on the different carbon environments. The
data below is for DL-Tropic acid in D20.[3]

Chemical Shift (6) ppm Assignment

183.00 C=0 (Carboxylic acid)[3]
141.48 Quaternary aromatic C[3]
131.53 Aromatic CHJ3]

130.91 Aromatic CHJ[3]

129.88 Aromatic CHJ3]

66.53 CH20H (Methylene)[3]
59.65 CH (Methine)[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule. Electron ionization (El) is a common technique.
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m/z Ratio Relative Abundance Assignment

166 Moderate Molecular ion [M]*[3]
148 High [M - H20]*

119 High [M - COOH - Hz]*

91 Base Peak [C7H7]* (Tropylium ion)
77 Moderate [CeHs]* (Phenyl ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol
Method: Attenuated Total Reflectance (ATR) FT-IR or KBr Pellet Method.

ATR FT-IR:

Ensure the ATR crystal is clean.

Record a background spectrum.

Place a small amount of the solid (R)-tropic acid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum, typically in the range of 4000-400 cm~1.[7]
KBr Pellet:

e Grind a small amount of (R)-tropic acid with dry potassium bromide (KBr) in a mortar and
pestle.[8]

e Press the mixture into a thin, transparent disk using a hydraulic press.[8]

» Place the KBr disk in the sample holder of the IR spectrometer.
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Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Dissolve 5-10 mg of (R)-tropic acid in approximately 0.7 mL of a
deuterated solvent (e.g., Deuterium Oxide - D20, Chloroform-d - CDCls, or Dimethyl
sulfoxide-de - DMSO-ds) in an NMR tube.[9]

Spectrometer Setup:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.[9]

o Tune the probe for both *H and 13C frequencies.[9]

IH NMR Acquisition:

o Acquire the *H spectrum using appropriate parameters (e.g., pulse angle, acquisition time,
relaxation delay).

13C NMR Acquisition:

o Acquire the 3C spectrum. Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS) Protocol

Method: Electron lonization (El) Mass Spectrometry, often coupled with Gas Chromatography
(GC-MS).

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

either directly via a solid probe or through a gas chromatograph for separation from any
impurities.[10]
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« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion
source to generate a radical cation (molecular ion).[10][11]

e Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[10][11]

o Detection: Detect the ions and record their abundance to generate the mass spectrum.[10]

Workflow Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and data

interpretation.
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Caption: General workflow for the spectroscopic analysis of (R)-tropic acid.
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Caption: Logical flow of spectroscopic data interpretation for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tropic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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